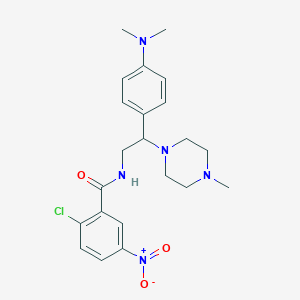
2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-5-nitrobenzamide is a useful research compound. Its molecular formula is C22H28ClN5O3 and its molecular weight is 445.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Reductive Chemistry and Cytotoxicity
Reductive Chemistry of Novel Hypoxia-Selective Cytotoxins : The compound's reductive chemistry has been explored for its selective toxicity towards hypoxic cells, a characteristic beneficial for targeting tumor cells in hypoxic environments. The process involves enzymatic reduction leading to cytotoxic products, facilitating further investigations into the toxicological profiles generated by such compounds in hypoxic tumor cells (Palmer et al., 1995).
Hypoxia-Selective Antitumor Agents : Synthesis and evaluation of regioisomers of hypoxia-selective cytotoxins have demonstrated significant insights into the relationship between molecular structure and hypoxic cell cytotoxicity. This highlights the potential for designing more effective antitumor agents by manipulating the electronic properties and spatial arrangement of functional groups (Palmer et al., 1996).
Anticonvulsant and Antitumor Activity
Anticonvulsant Properties of Nitro-N-Phenylbenzamides : Studies on the anticonvulsant properties of nitro-N-phenylbenzamides, related structurally to the compound , have provided insights into potential therapeutic applications for seizure disorders. This underscores the importance of structural modifications in enhancing biological activity and selectivity (Bailleux et al., 1995).
Antitumor Evaluation of Benzothiazole Derivatives : The synthesis and evaluation of benzothiazole derivatives, which share functional similarities with the query compound, have shown cytostatic activities against various malignant human cell lines. This opens avenues for the development of new chemotherapeutic agents with improved efficacy and selectivity (Racané et al., 2006).
Synthesis and Characterization
Synthesis of Chlorantraniliprole : The detailed synthesis route starting from 3-methyl-2-nitrobenzoic acid leading to key intermediates such as 2-amino-5-chloro-N,3-dimethylbenzamide has been documented. This showcases the compound's relevance in the synthesis of commercial pesticides, indicating its significance in agricultural chemistry (Chen Yi-fen et al., 2010).
Characterization and In Vitro Metabolism of New Psychoactive Substances : The synthesis and metabolic profiling of compounds, including those with structural similarities to the query compound, provide critical information on their pharmacokinetic behavior and potential toxicological impacts. Such studies are essential for understanding the biological interactions and safety profiles of new psychoactive substances (Power et al., 2014).
Propriétés
IUPAC Name |
2-chloro-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN5O3/c1-25(2)17-6-4-16(5-7-17)21(27-12-10-26(3)11-13-27)15-24-22(29)19-14-18(28(30)31)8-9-20(19)23/h4-9,14,21H,10-13,15H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDABMIFVAPJKOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2767317.png)
![2-(benzo[d]oxazol-2-ylthio)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2767318.png)
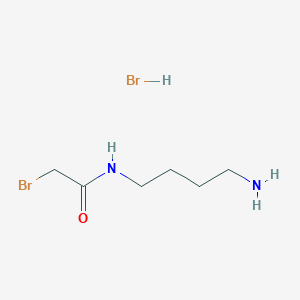
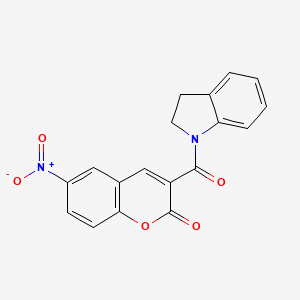
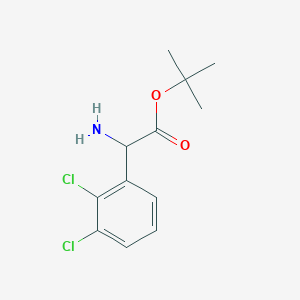

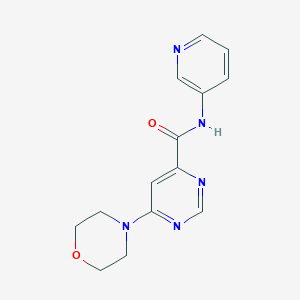



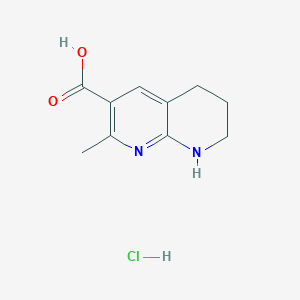
![1,3-Dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B2767335.png)